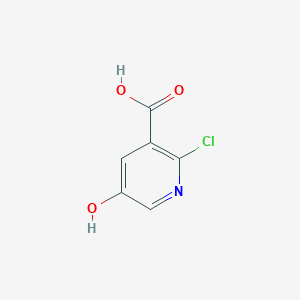

2-Chloro-5-hydroxynicotinic acid

概要

説明

2-Chloro-5-hydroxynicotinic acid: is a chemical compound with the molecular formula C6H4ClNO3 . It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions:

Halogenation of Nicotinic Acid: One common method involves the halogenation of nicotinic acid to introduce the chlorine atom at the second position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of 2-Chloro-5-hydroxynicotinic acid typically involves multi-step synthesis starting from readily available precursors. The process may include halogenation, hydroxylation, and purification steps to obtain the desired product with high purity .

化学反応の分析

Chlorination and Stability

The chloro and hydroxyl groups influence thermodynamic stability and reactivity:

| Property | 2-Chloro-5-hydroxynicotinic Acid | 6-Hydroxynicotinic Acid | 5-Chloro-6-hydroxynicotinic Acid |

|---|---|---|---|

| Δf*Hm°(g) (kJ/mol) | -412 ± 3.1 | -398 ± 2.8 | -425 ± 3.5 |

| Sublimation Enthalpy | 128 ± 1.2 | 115 ± 1.0 | 135 ± 1.4 |

Key findings:

-

The chloro group at C-2 increases stability compared to non-chlorinated analogs due to electron-withdrawing effects .

-

Tautomerization between hydroxyl and oxo forms is suppressed, favoring the hydroxyl tautomer in solid and gaseous phases .

Hydrogenation and Dechlorination

Catalytic hydrogenation selectively removes chlorine substituents:

textThis compound + H₂ → 5-Hydroxynicotinic acid + HCl

Functional Group Reactivity

-

Carboxylic acid : Forms esters (e.g., methyl, ethyl) via Fischer esterification.

-

Hydroxyl group : Participates in O-glycosylation and sulfonation reactions.

Spectroscopic Characterization

-

¹H NMR : δ 8.60 (d, J=2.8 Hz, H-6), 8.18 (dd, J=8.4 & 2.8 Hz, H-4).

-

¹³C NMR : δ 164.5 (COOH), 158.0 (C-OH), 146.0 (C-Cl).

Comparative Reactivity Insights

-

Electrophilic substitution : Chlorine directs incoming electrophiles to the C-4 position.

-

Nucleophilic displacement : The C-2 chloro group is replaceable by amines or alkoxides under SNAr conditions.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2C5HNA is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown promise in enhancing drug efficacy and specificity, particularly in antiviral research against pathogens like SARS-CoV-2. A study indicated that specific derivatives exhibited substantial antiviral activity with favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents against viral infections .

Case Study: Antiviral Activity

A recent study evaluated the antiviral efficacy of 2C5HNA derivatives against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) of 1.00 μM with a low cytotoxicity (CC50) of 4.73 μM, indicating a favorable selectivity index for further therapeutic development .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2C5HNA | 1.00 | 4.73 | 4.73 |

| Niclosamide | 4.63 | 1.96 | 0.43 |

Agricultural Chemistry

Development of Agrochemicals:

In agricultural applications, 2C5HNA is involved in the formulation of herbicides and pesticides that are more effective and environmentally friendly. Its role as a building block enables the synthesis of new agrochemical compounds that can enhance crop protection while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize 2C5HNA to explore its effects on enzyme activity and metabolic pathways. Its structural properties allow it to interact with various biological targets, making it a valuable compound for understanding disease mechanisms and developing new therapeutic strategies .

Case Study: Antimicrobial Activity

Preliminary studies have shown that 2C5HNA possesses antimicrobial properties effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antibacterial agents .

Material Science

Novel Material Development:

The unique chemical properties of 2C5HNA make it suitable for developing novel materials, including polymers and coatings. These materials benefit from enhanced durability and functionality due to the compound's structural characteristics .

Analytical Chemistry

Standardization in Analytical Methods:

In analytical chemistry, 2C5HNA is used as a standard in various methods for quantifying related compounds. This application is crucial for quality control processes in manufacturing, ensuring the consistency and reliability of chemical products .

作用機序

The mechanism by which 2-Chloro-5-hydroxynicotinic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and chlorine groups on the pyridine ring enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

類似化合物との比較

2-Chloronicotinic acid: Lacks the hydroxyl group, which may result in different chemical and biological properties.

5-Hydroxynicotinic acid:

Nicotinic acid: The parent compound, without any substitutions, serves as a basis for comparison.

Uniqueness: 2-Chloro-5-hydroxynicotinic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its unsubstituted or singly substituted analogs .

生物活性

2-Chloro-5-hydroxynicotinic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring. Its molecular formula is . The unique structural features enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves interactions with enzymes and receptors, leading to modulation of various biochemical pathways. The compound's hydroxyl and chlorine substituents allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to specific molecular targets.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to isoniazid, suggesting potential antimicrobial properties.

- Modulation of Signaling Pathways: It may influence cellular signaling pathways by interacting with receptors or other proteins in the cell.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects: There is ongoing investigation into its ability to modulate inflammatory responses.

- Anticancer Potential: Some derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nicotinic Acid | No substitutions | Vitamin B3 precursor |

| 5-Hydroxynicotinic Acid | Hydroxyl group only | Limited antimicrobial activity |

| 2-Chloronicotinic Acid | Chlorine substitution only | Different chemical properties |

| Isoniazid | Similar structure but different substituents | Strong anti-tuberculosis activity |

Case Studies and Research Findings

-

Antimicrobial Studies:

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent . -

Cytotoxicity Evaluations:

In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing promising results comparable to established chemotherapeutics . -

Pharmacokinetic Studies:

Pharmacokinetic evaluations have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating their potential for further development in therapeutic applications .

特性

IUPAC Name |

2-chloro-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIASDFNVMJNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514962 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-40-0 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chloro-5-hydroxynicotinic acid in the synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid?

A1: this compound (9) serves as a key intermediate in one of the synthetic routes for producing 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2). The abstract describes a multi-step synthesis starting from 2-chloro-3-methyl-5-nitropyridine (3), ultimately leading to compound (9). This compound is then further reacted to obtain the final product, 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。